molecular formula C13H11NO2 B3120382 5-(Benzyloxy)nicotinaldehyde CAS No. 263270-32-2

5-(Benzyloxy)nicotinaldehyde

Cat. No. B3120382
CAS RN: 263270-32-2
M. Wt: 213.23 g/mol
InChI Key: SCOQOUXGEUQUCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzyloxy)nicotinaldehyde is a chemical compound with the molecular formula C13H11NO2 and a molecular weight of 213.23 . It is used in research and not for direct human use .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 213.23 . Other specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Chemical Synthesis : 5-(Benzyloxy)nicotinaldehyde has been used in the synthesis of various chemical compounds. For instance, Uhlmann et al. (1997) described its role in the synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles through directed lithiation, enabling the introduction of diverse substituents like carbon, halogen, sulfur, and silicon at specific positions in the molecule (Uhlmann et al., 1997).

  • Precursor to Amidine : Bolton et al. (1995) found that 5-benzyloxy-1,2,4-oxadiazoles and 1,2,4-oxadiazolin-5-ones, derivatives of this compound, are useful precursors and protecting groups for the amidine moiety (Bolton et al., 1995).

  • Molecular Electronic Devices : In the field of molecular electronics, Chen et al. (1999) utilized a molecule related to this compound in the active layer of an electronic device, showcasing properties like negative differential resistance and high on-off peak-to-valley ratios (Chen et al., 1999).

  • Development of NLO Properties : Bryndal et al. (2014) explored hydrogen-bonded complexes of 5-sulfosalicylic acid with aromatic amides, including derivatives of this compound, for their nonlinear optical (NLO) properties, indicating potential in molecular crystal development (Bryndal et al., 2014).

Biological and Medicinal Applications

  • Antifungal Activity : Nimbalkar et al. (2016) synthesized derivatives of this compound with significant antifungal activity against various pathogenic fungal strains, highlighting its potential in developing new antifungal drugs (Nimbalkar et al., 2016).

  • Anti-Tubercular Applications : Nimbalkar et al. (2018) also synthesized novel derivatives of this compound, demonstrating promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, suggesting its utility in tuberculosis treatment (Nimbalkar et al., 2018).

  • Apoptosis Induction in Cancer Research : Cai et al. (2006) utilized similar compounds in a phenotypic assay for identifying small molecules that induce apoptosis, an important mechanism for potential anticancer agents (Cai et al., 2006).

  • Tumor Oxygenation and Radiotherapy : Hou et al. (2010) discussed the effect of benzyl nicotinate, related to this compound, on tumor hypoxia and its implications for tumor oxygen-guided radiotherapy (Hou et al., 2010).

properties

IUPAC Name

5-phenylmethoxypyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOQOUXGEUQUCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzyloxy)nicotinaldehyde
Reactant of Route 2
Reactant of Route 2
5-(Benzyloxy)nicotinaldehyde
Reactant of Route 3
Reactant of Route 3
5-(Benzyloxy)nicotinaldehyde
Reactant of Route 4
Reactant of Route 4
5-(Benzyloxy)nicotinaldehyde
Reactant of Route 5
Reactant of Route 5
5-(Benzyloxy)nicotinaldehyde
Reactant of Route 6
Reactant of Route 6
5-(Benzyloxy)nicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.